1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
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Overview
Description
1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant potential in drug discovery and other scientific applications . The presence of the dichlorophenoxy group adds to its chemical versatility and potential biological activity.
Preparation Methods
The synthesis of 1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves several key steps:
Sequential Michael-cyclization: This step involves the formation of the azabicyclo[3.2.1]octane core through a Michael addition followed by cyclization.
Reductive amination: This step introduces the nitrogen atom into the bicyclic structure.
Lactamization: This step forms the lactam ring, completing the bicyclic structure.
Amide reduction: This step reduces the amide group to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione undergoes several types of chemical reactions:
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The dichlorophenoxy group can undergo substitution reactions to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with various biological receptors, while the azabicyclo[3.2.1]octane core can modulate the activity of enzymes and other proteins . These interactions can lead to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Tropine: A related compound with a similar bicyclic structure but different functional groups.
Cytisine: Another nitrogen-containing heterocycle with significant pharmacological potential.
Hosieine A: A structurally related compound derived from natural sources.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
IUPAC Name |
1-[8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c20-11-1-4-16(15(21)7-11)27-10-19(26)22-12-2-3-13(22)9-14(8-12)23-17(24)5-6-18(23)25/h1,4,7,12-14H,2-3,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMGPDFRWIOFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=C(C=C(C=C3)Cl)Cl)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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